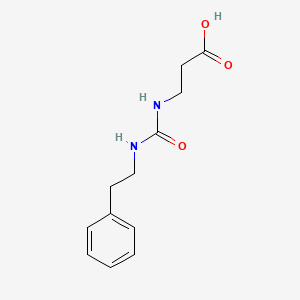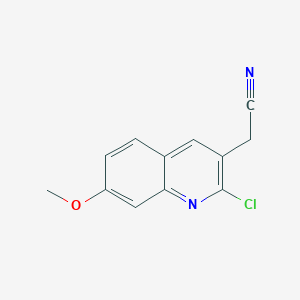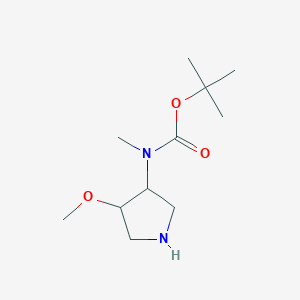![molecular formula C13H16N2S B11874225 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- CAS No. 82243-10-5](/img/structure/B11874225.png)
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thia-1,2-diazaspiro[45]dec-2-ene, 3-phenyl- is a heterocyclic compound characterized by a spiro structure containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This method has been shown to produce high yields of the desired spiro compound. The reaction conditions often include the use of solvents such as ethanol and the application of room temperature conditions to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield in larger batches.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Applications De Recherche Scientifique
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has shown its potential as an anti-ulcer agent and its ability to inhibit certain enzymes.
Mécanisme D'action
The mechanism by which 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- exerts its effects involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is believed to be due to its ability to inhibit proton pumps in the stomach lining, thereby reducing acid production . Additionally, its enzyme inhibition properties are linked to its ability to bind to active sites and interfere with enzyme function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Thia-3,8-diazaspiro[4.5]dec-2-ene, 2-methyl-
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Uniqueness
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- stands out due to its specific spiro structure and the presence of both sulfur and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles .
Propriétés
Numéro CAS |
82243-10-5 |
|---|---|
Formule moléculaire |
C13H16N2S |
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
2-phenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C13H16N2S/c1-3-7-11(8-4-1)12-14-15-13(16-12)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2 |
Clé InChI |
HFKPMQDIWZJRJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)NN=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)



![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)


